REACTION_CXSMILES
|
[CH:1](OC)(OC)OC.[Cl:8][C:9]1[C:10]([NH:22][NH2:23])=[N:11][CH:12]=[C:13]([CH:21]=1)[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]>>[Cl:8][C:9]1[C:10]2[N:11]([CH:1]=[N:23][N:22]=2)[CH:12]=[C:13]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH:21]=1
|
Name
|
|
Quantity
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19 mL
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Type
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reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C(=O)OC(C)(C)C)C1)NN
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was cooled to ambient temperature
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=2N(C=C(C1)C(=O)OC(C)(C)C)C=NN2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |